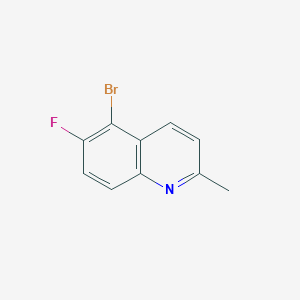

5-Bromo-6-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZHFJXJPRVQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Halogenated Quinoline Derivatives

General Methodologies for Quinolines

The synthesis of quinolines has a rich history, with many classical name reactions still in use today. These are complemented by modern catalytic methods that offer improved efficiency and broader substrate scope.

Classical Approaches in Quinoline (B57606) Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward method for producing quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step. organic-chemistry.org

There are two primary proposed mechanisms for the Friedländer reaction. The first involves an aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl compound, followed by dehydration and then cyclization via imine formation. The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org

A variety of catalysts have been employed to facilitate the Friedländer synthesis, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org More recent developments have explored the use of solid-supported catalysts like silica-supported phosphorus pentoxide (P2O5/SiO2) and recyclable heteropoly acids to promote the reaction under milder, often solvent-free, conditions. organic-chemistry.org

| Catalyst | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | High | organic-chemistry.org |

| Iodine | Solvent-free | High | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | - | High | organic-chemistry.org |

| Silica-supported P2O5 | Solvent-free, 80 °C | 77-95% |

Table 1: Examples of Catalysts Used in Friedländer Synthesis

The Skraup reaction, discovered by Czech chemist Zdenko Hans Skraup in 1880, is one of the oldest and most well-known methods for synthesizing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.orgnumberanalytics.com A key intermediate in this reaction is acrolein, which is formed from the dehydration of glycerol by sulfuric acid. numberanalytics.comwordpress.com The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization, dehydration, and oxidation to yield the quinoline ring system. numberanalytics.com While effective, the traditional Skraup reaction is known for being vigorous. wikipedia.org

A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, developed in 1881. nih.govwikipedia.org This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govsynarchive.com The reaction is catalyzed by acids, such as Lewis acids like tin tetrachloride and Brønsted acids like p-toluenesulfonic acid. wikipedia.org The Doebner-von Miller reaction is a versatile method for producing 2- and 4-substituted quinolines. nih.gov However, a drawback of the original method was the acid-catalyzed polymerization of the carbonyl starting material, which could lead to lower yields. nih.gov

First reported by Combes in 1888, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. wikipedia.orgscribd.com The process proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline product. wikipedia.orgdrugfuture.com This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org The initial step involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org A notable limitation of the Pfitzinger reaction is its sensitivity to steric hindrance, which can significantly reduce the yield of the desired product.

| Reaction | Key Reactants | Product Type | Reference |

| Combes | Aniline, β-diketone | 2,4-Disubstituted quinolines | wikipedia.org |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | wikipedia.org |

Table 2: Comparison of Combes and Pfitzinger Syntheses

Modern Catalytic Approaches to Quinoline Scaffolds

While classical methods remain valuable, modern organic synthesis has seen the development of more advanced catalytic approaches to quinoline synthesis, often focusing on efficiency and sustainability.

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of quinoline rings. These methods often proceed via oxidative annulation pathways, which involve the formation of new carbon-carbon and carbon-nitrogen bonds through an oxidative process. mdpi.com These reactions can utilize a variety of starting materials, including anilines and alcohols or olefins. mdpi.com

For instance, palladium-catalyzed oxidative annulation of anilines with allylic alcohols has been shown to produce functionalized 2-substituted quinolines. mdpi.com Copper-catalyzed annulation reactions have also been developed, such as the synthesis of quinoline-indole hybrids from (iso)quinoline N-oxides and o-alkynylanilines. nih.gov Furthermore, transition-metal-free approaches to oxidative cyclization have been explored, utilizing reagents like potassium tert-butoxide and DMSO as an oxidant. acs.orgfrontiersin.orgnih.gov These modern methods offer alternative routes to quinolines, often with high efficiency and the ability to tolerate a wide range of functional groups. mdpi.comacs.org

Transition Metal-Catalyzed Oxidative Annulations for Quinoline Rings

Rhodium-Catalyzed C–H Activation Strategies

Rhodium catalysis has emerged as a powerful tool for the functionalization of quinolines through C–H bond activation. nih.gov These catalysts can promote the formation of C–C, C–N, and C–halogen bonds. acs.org Studies using complexes like RhH{κ³-P,O,P-[xant(PiPr₂)₂]} have shown that C–H activation of quinoline and its substituted derivatives preferentially occurs on the heteroring rather than the carbocyclic ring. nih.govacs.org For instance, the reaction of this rhodium complex with 3-, 4-, and 5-methylquinoline (B1294701) leads to the formation of rhodium(I)-(2-quinolinyl) derivatives, while 2-, 6-, and 7-methylquinoline (B44030) yield rhodium(I)-(4-quinolinyl) species. acs.org

Other rhodium(III)-catalyzed reactions enable the synthesis of more complex, fused heterocyclic systems. For example, the C–H activation of sydnones and their subsequent oxidative coupling with internal alkynes provide a pathway to quinoline-fused sydnones under mild conditions. nih.gov Similarly, the regioselective C–H functionalization of 2-aryl-2H-indazoles with alkynes, catalyzed by Rh(III) with a Cu(OAc)₂·H₂O oxidant, furnishes indazoloquinolines. rsc.org The N-oxide directing group has also been utilized in Rh(III)-catalyzed C-8 selective alkylation and alkynylation of quinolines, demonstrating the versatility of rhodium catalysts in accessing specific positions on the quinoline ring. acs.org

Ruthenium-Catalyzed Annulation Pathways

Ruthenium catalysts offer efficient pathways for the synthesis of quinoline derivatives through annulation reactions. A notable strategy involves the aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. rsc.orgrsc.org This method, catalyzed by complexes like [(p-cymene)RuCl₂]₂, provides access to 3-arylformyl substituted quinolines in good yields and is distinct from traditional methods that typically employ anilines. rsc.org

Another versatile approach is the three-component deaminative coupling reaction catalyzed by the Ru-H complex (PCy₃)₂(CO)RuHCl. nih.gov This reaction combines anilines, aldehydes, and allylamines to create 2,3-disubstituted quinolines in a step-efficient manner. nih.gov Furthermore, ruthenium-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts with alkynes, using molecular oxygen as a clean oxidant, has been developed to synthesize π-conjugated fused quinoline systems. acs.org Cascade reactions, such as the amine exchange-heteroannulation of anilines with N-allylic compounds catalyzed by RuCl₃, also provide a direct route to the quinoline core. knu.ac.kr

Copper-Mediated C–H Activation and Cyclization

Copper catalysis is widely employed for both the construction of the quinoline ring and its subsequent functionalization. One strategy involves the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, which forms C–N and C–C bonds in a cascade process to yield quinoline products. rsc.org A three-component cascade cyclization, using copper to combine diaryliodonium salts, alkynyl sulfides, and nitriles, has been developed for the synthesis of quinoline-4-thiols. acs.org Additionally, CuCl₂ has been used to catalyze the oxidative cyclization of 2-styrylanilines to generate quinolines. acs.org

Beyond ring formation, copper catalysis is instrumental in the remote C–H functionalization of pre-formed quinolines. Utilizing an 8-aminoquinoline (B160924) directing group, copper-catalyzed reactions can introduce a variety of functional groups at the C5 position, including sulfonyl, oxygen, bromine, nitrogen, and carbon moieties. kaust.edu.sanus.edu.sg This approach demonstrates high conversion efficiency and a broad substrate scope under relatively mild conditions. kaust.edu.sa

Metal-Free Synthetic Protocols for Quinoline Derivatives

In response to the need for more environmentally friendly and cost-effective synthetic routes, several metal-free protocols for quinoline synthesis have been developed. mdpi.comresearchgate.netrsc.org These methods often provide alternatives to classical named reactions like the Skraup and Friedländer syntheses, which can require harsh conditions. mdpi.com

A prominent metal-free strategy involves the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. acs.orgnih.gov This approach avoids transition metals and offers good functional group tolerance. nih.gov Other methods include electrophilic cyclization of anilines and alkynes, which can be promoted by electrophiles like iodine or reagents such as alkyltriflates, to produce 3-substituted quinolines. mdpi.com Radical cation-catalyzed intramolecular oxidative cyclization of ortho-allylanilines, using DMSO as the oxidant, also provides a metal-free route to diverse quinoline products. mdpi.com

Regioselective Halogenation of Quinoline Systems

For a compound such as 5-Bromo-6-fluoro-2-methylquinoline, the precise placement of halogen atoms is critical. Therefore, the development of regioselective halogenation methods, particularly at the C5 position, is of paramount importance.

C5-Selective Bromination and Fluorination Strategies on Quinoline Derivatives

Achieving selectivity in the halogenation of the quinoline ring can be challenging, as electrophilic substitution can often lead to a mixture of isomers. researchgate.net However, the use of directing groups has enabled highly selective C5-functionalization. The 8-aminoquinoline moiety, in particular, has proven to be an effective directing group for activating the remote C5–H bond. nih.govbeilstein-journals.org

Metal-free methods have also been established for C5-selective halogenation. An operationally simple protocol uses trihaloisocyanuric acids as the halogen source at room temperature, which works for a wide range of 8-substituted quinolines with high regioselectivity. rsc.org Another approach employs N-halosuccinimides (NCS, NBS, and NIS) in water to achieve C5-halogenation without the need for metal catalysts or additives. rsc.org For fluorination, a concerted nucleophilic aromatic substitution strategy has been shown to selectively fluorinate quinolines at the C4 position. nih.gov

Metal-Catalyzed Halogenation Methodologies (e.g., Cu, Fe(III))

Transition metals are highly effective in catalyzing the regioselective halogenation of quinolines. Copper-catalyzed methodologies are particularly well-developed for the C5-halogenation of 8-aminoquinoline amides. researchgate.net An efficient and practical method for C5-bromination uses a copper(II) acetate (B1210297) catalyst with alkyl bromides serving as the bromine source in DMSO. nih.govbeilstein-journals.orgslq.qld.gov.au This reaction exhibits excellent site selectivity and provides high yields. nih.gov A similar system using ethyl bromodifluoroacetate as a bifunctional reagent can be tuned to achieve either C5-bromination (with a cupric catalyst) or C5-difluoromethylation (with a cuprous catalyst). rsc.org

Iron(III) catalysts have also been successfully employed for the highly regioselective halogenation of 8-amidoquinolines. mdpi.com For example, the treatment of an 8-amidoquinoline with a bromine source in the presence of FeCl₃ results in selective bromination at the C5 position. nih.govbeilstein-journals.org The choice of catalyst can be crucial; screening of various metal catalysts often reveals that copper and iron salts provide the best yields and selectivity for these transformations. nih.govbeilstein-journals.org Nickel catalysts have also been utilized for C5-selective fluorination, using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org

Research Findings on Metal-Catalyzed C5-Halogenation

The following table summarizes the conditions and outcomes of various metal-catalyzed C5-halogenation reactions on N-(quinolin-8-yl)benzamide derivatives, demonstrating the influence of the catalyst and halogen source on the reaction's success.

| Catalyst (mol%) | Halogen Source | Base/Additive | Solvent | Temp (°C) | Yield (%) | Citation |

| FeCl₃ (20) | Ethyl bromoacetate | K₃PO₄ | DMSO | 100 | 65 | nih.govbeilstein-journals.org |

| Cu(OAc)₂·H₂O (20) | Ethyl bromoacetate | K₂CO₃ | DMSO | 100 | 92 | nih.govbeilstein-journals.org |

| CuSO₄·5H₂O (20) | BrCF₂CO₂Et | K₃PO₄ | DMSO | 100 | 93 | rsc.org |

| CuBr (20) | Ethyl bromoacetate | K₂CO₃ | DMSO | 100 | 85 | nih.govbeilstein-journals.org |

| NiSO₄ (0.1 equiv) | NFSI | - | DCE | 120 | 56 | rsc.org |

| Cu(OAc)₂ (20) | NaBr | PhI(OAc)₂ | DCE | 80 | 82 | researchgate.net |

Metal-Free Halogenation Protocols utilizing N-Halosuccinimides and Trihaloisocyanuric Acids

Recent advancements in organic synthesis have prioritized the development of environmentally benign and cost-effective methods. Metal-free halogenation protocols have emerged as a powerful alternative to traditional methods that often rely on harsh reagents or expensive metal catalysts. The use of N-halosuccinimides (NXS) and trihaloisocyanuric acids (TXCA) has become prominent for the direct C-H halogenation of quinoline derivatives.

N-Halosuccinimides (NCS, NBS, NIS): N-Halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used as sources of electrophilic halogens. An efficient and convenient method for the C5-selective halogenation of quinoline derivatives utilizes these reagents in an aqueous medium. rsc.org This approach is notable for being metal-free and proceeding without the need for additional oxidants or additives. rsc.org The reactions are generally fast and exhibit a broad substrate scope. rsc.org For instance, the reaction of N-(quinolin-8-yl)acetamide with NCS in acetonitrile (B52724) can yield the C5-chlorinated product. rsc.org Electrochemical methods have also been developed, using NCS and NBS as halogen sources for the dichlorination or dibromination of 8-aminoquinolines at the C5 and C7 positions without requiring transition metals or external oxidants. researchgate.net

Trihaloisocyanuric Acids (TCCA, TBCA, TICA): Trihaloisocyanuric acids, including trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), are inexpensive, atom-economical, and recyclable halogenating agents. nih.govrsc.org An operationally simple, metal-free protocol has been established for the regioselective C5-H halogenation of various 8-substituted quinoline derivatives using TXCA. nih.govrsc.orgnih.govresearchgate.net These reactions proceed at room temperature, are open to the air, and require only a catalytic amount of the halogen source (0.36 equivalents). nih.govrsc.org The methodology demonstrates high generality and, in most cases, complete regioselectivity, affording C5-halogenated products in good to excellent yields. rsc.orgnih.govrsc.orgnih.gov The byproduct, cyanuric acid, precipitates during the reaction and can be easily removed by filtration. nih.gov This strategy has been successfully applied to a wide range of substrates, including those with phosphoramidate, tertiary amide, and urea (B33335) functionalities at the 8-position. nih.govrsc.orgnih.gov

| Reagent | Substrate Type | Position of Halogenation | Key Features |

| N-Halosuccinimides (NXS) | Quinolines | C5 rsc.org | Metal-free, aqueous conditions, no external oxidant rsc.org |

| Trihaloisocyanuric Acids (TXCA) | 8-Substituted Quinolines | C5 nih.govrsc.org | Metal-free, room temperature, atom-economical nih.govrsc.orgnih.gov |

Introduction of Halogen Substituents via Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures like halogenated quinolines from simple starting materials in a single pot. rsc.org These reactions minimize waste by reducing the number of purification steps and improving atom economy.

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines have been developed to synthesize quinolines. nih.gov The presence of a halogen substituent on the starting materials is well-tolerated, allowing for the formation of halogenated quinoline products that can be used in further synthetic elaborations. nih.gov Other methodologies include the Rh(III)-catalyzed cascade reaction of N-aryl amidines with two CF3-ynones, which proceeds through C-H/N-H/C-N/C-C bond cleavage to form functionalized quinolines. rsc.org

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a single product that incorporates all or most of the atoms of the reactants. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For example, a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid route to multiply substituted quinolines. organic-chemistry.org This method proceeds under mild conditions and tolerates a variety of functional groups, making it a viable pathway for constructing halogenated quinoline systems by using appropriately substituted precursors. organic-chemistry.org

Post-Synthetic Modifications and Derivatization

Halogenated quinolines, such as 5-Bromo-6-fluoro-2-methylquinoline, are valuable intermediates in organic synthesis. The carbon-halogen bond serves as a synthetic handle for introducing a wide array of functional groups, enabling the exploration of chemical space and the generation of diverse compound libraries.

Cross-Coupling Reactions of Halogenated Quinoline Substrates

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation. For halogenated quinolines, the reactivity of the C-Hal bond in the key oxidative addition step generally follows the order C-I > C-Br > C-Cl. rsc.org This differential reactivity can be exploited for selective functionalization of polyhalogenated substrates.

Suzuki–Miyaura Coupling for Aryl and Heteroaryl Introductions

The Suzuki–Miyaura coupling is the most widely used cross-coupling reaction for forming C(sp²)–C(sp²) bonds, particularly in the pharmaceutical industry. rsc.org It involves the reaction of a haloquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

This reaction is highly effective for modifying bromoquinolines like 5-Bromo-6-fluoro-2-methylquinoline, allowing for the introduction of various aryl and heteroaryl moieties at the C-5 position. researchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. rsc.orgrsc.org The site-selectivity in polyhalogenated quinolines is influenced by both the halogen's identity and the intrinsic electronic properties of the quinoline ring. rsc.org For instance, in a substrate containing both a bromine and a chlorine atom, the reaction can be directed to the more reactive C-Br bond. rsc.org

| Catalyst System | Substrate | Coupling Partner | Key Outcome |

| Pd(dppf)Cl₂ / Base | Bromoquinoline rsc.org | Arylboronic acid | C-Aryl bond formation at the bromine position rsc.org |

| Pd(PPh₃)₄ / Base | Chloro-bromoquinoline rsc.org | Arylboronic acid | Selective coupling at the C-Br position over C-Cl rsc.org |

Sonogashira Coupling for Alkynyl Substituents

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, often CuI, in the presence of an amine base like triethylamine. researchgate.netorganic-chemistry.org

For a substrate like 5-Bromo-6-fluoro-2-methylquinoline, the Sonogashira reaction provides a direct route to 5-alkynyl-6-fluoro-2-methylquinoline derivatives. This transformation is valuable for extending the carbon framework and for synthesizing conjugated enyne and arylalkyne systems. libretexts.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. wikipedia.orgsoton.ac.uk In dihaloquinolines, the more reactive halide (e.g., iodide over bromide) will preferentially undergo coupling. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. researchgate.net

| Catalyst System | Substrate | Coupling Partner | Key Outcome |

| Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Bromoquinoline researchgate.net | Terminal Alkyne | C-Alkynyl bond formation researchgate.net |

| Pd(0) / Cu(I) | 2-Bromo-4-iodo-quinoline libretexts.org | Terminal Alkyne | Selective coupling at the C-I position libretexts.org |

Heck and Other Palladium-Catalyzed Transformations

The Heck reaction (also known as the Mizoroki-Heck reaction) facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium species and is a cornerstone of C-C bond formation. wikipedia.orgrsc.org

In the context of 5-Bromo-6-fluoro-2-methylquinoline, the Heck reaction would involve its coupling with an alkene (e.g., an acrylate (B77674) or styrene) to introduce a vinyl substituent at the C-5 position. organic-chemistry.org The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org The choice of catalyst, such as Pd(OAc)₂, and ligands like triphenylphosphine, is critical to the reaction's success. wikipedia.org

Beyond the classic Heck reaction, other palladium-catalyzed transformations are also applicable. The Fujiwara-Moritani reaction, a dehydrogenative variant of the Heck reaction, enables the coupling of C-H bonds directly with alkenes, offering an alternative pathway that does not require pre-halogenated substrates. rsc.org These Heck-type reactions provide a powerful platform for the synthesis of complex quinoline frameworks from simple precursors. rsc.org

Functional Group Interconversions at Halogenated Positions

The halogen substituents on the quinoline core, such as in 5-Bromo-6-fluoro-2-methylquinoline, are not merely static decorations. Instead, they serve as versatile synthetic handles, enabling a wide array of functional group interconversions. These transformations are critical for the late-stage diversification of quinoline scaffolds, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based functionalities. The reactivity of the halogen is dictated by its nature (I > Br > Cl > F) and its position on the quinoline ring. For a di-substituted compound like 5-Bromo-6-fluoro-2-methylquinoline, the bromo group is generally more reactive in cross-coupling reactions, while the fluoro group might be displaced under specific nucleophilic aromatic substitution conditions.

Key strategies for these interconversions are dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of substituted quinolines from their halogenated precursors. researchgate.netscilit.com These methods are characterized by their mild reaction conditions and high functional group tolerance. nih.gov

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org In the case of 5-Bromo-6-fluoro-2-methylquinoline, the more reactive C-Br bond at the 5-position would selectively undergo coupling. The reaction requires a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. libretexts.orgwikipedia.org A wide variety of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the C-5 position using this method. nih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a vast range of aryl amines. wikipedia.orglibretexts.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). jk-sci.com This strategy is highly effective for converting the C-Br bond of a bromoquinoline into an amino group, allowing for the synthesis of various N-substituted derivatives. The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions. wikipedia.org

C-C (Alkynyl) Bond Formation (Sonogashira Coupling): To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like an amine, which may also serve as the solvent. nih.gov This allows for the direct alkynylation at the C-5 position of the bromoquinoline substrate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine (B92270) ring in quinoline activates the halogen atoms towards nucleophilic attack, particularly those at positions 2 and 4. youtube.com However, halogens on the benzene (B151609) ring, such as the fluoro group at C-6 in the title compound, can also participate in SNAr reactions, especially when activated by electron-withdrawing groups and attacked by strong nucleophiles.

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov The perfluorophenyl group, for example, is known to readily undergo substitution of the para-fluorine atom. mdpi.com In 5-Bromo-6-fluoro-2-methylquinoline, the C-6 fluoro group can be displaced by strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines under appropriate conditions, typically involving heat and a polar aprotic solvent. While the C-5 bromine can also be substituted, its displacement generally requires more forcing conditions compared to the fluoro group in an SNAr context. Research on 5-bromo-1,2,3-triazines has shown that phenols can displace the bromine via a concerted SNAr mechanism. acs.orgnih.gov

The following table summarizes representative functional group interconversions at halogenated positions of the quinoline ring, illustrating the versatility of these synthetic handles.

Interactive Data Table: Functional Group Interconversions on Halogenated Quinolines

| Starting Halide | Reagent(s) | Catalyst/Conditions | Product Functional Group | Reaction Type | Yield (%) |

| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 6-Phenylquinoline | Suzuki-Miyaura | ~95% |

| 4-Chloro-6-iodoquinoline | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Chloro-6-arylquinoline | Suzuki-Miyaura | High |

| Aryl Bromide | n-Hexylamine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Hexylarylamine | Buchwald-Hartwig | ~80-95% |

| 2-Chloroquinoline | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-Anilinoquinoline | Buchwald-Hartwig | ~90% |

| 2-Chloroquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)quinoline | Sonogashira | ~85% |

| 2-Chloroquinoline | Tetramethylammonium fluoride (B91410) methanol (B129727) adduct (Me₄NF•MeOH) | DMSO, 80 °C | 2-Fluoroquinoline | SNAr | ~99% |

| 5-Bromo-1,2,3-triazine | 5-Quinolinol | K₂CO₃, DMF, 80 °C | 5-(Quinolin-5-yloxy)-1,2,3-triazine | SNAr | 92% |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 6 Fluoro 2 Methylquinoline and Analogues

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis

The construction of the quinoline ring system can be achieved through several classic named reactions. Understanding the mechanistic underpinnings of these reactions is crucial for controlling the substitution pattern of the final product.

Mechanistic Pathways of Name Reactions (e.g., Friedländer, Doebner-Müller)

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org Two primary mechanistic pathways are proposed. wikipedia.org The first involves an initial aldol-type condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org The reaction can be catalyzed by both acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and iodine) and bases. wikipedia.org

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism of this reaction has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies. nih.gov This pathway suggests an initial conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound. This is followed by a fragmentation of the intermediate into an imine and the original ketone. These fragments then recombine to form the final quinoline product. nih.gov Another proposed mechanism involves the initial formation of a Schiff's base, followed by cyclization. acs.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

| Name Reaction | Key Reactants | General Mechanism | Catalysts |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Aldol condensation followed by cyclization OR Schiff base formation followed by cyclization. wikipedia.org | Acid or Base organic-chemistry.orgwikipedia.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | Fragmentation-recombination OR Schiff's base formation followed by cyclization. nih.govacs.org | Lewis or Brønsted Acids wikipedia.org |

Role of Catalysts and Reagents in Regioselective Functionalization

The regioselectivity of quinoline functionalization is a critical aspect of synthesis, and the choice of catalysts and reagents plays a pivotal role. Transition metal catalysis, in particular, has emerged as a powerful tool for the site-selective C-H functionalization of quinolines. mdpi.comnih.gov

For instance, palladium-catalyzed C2 arylation of quinolines has been achieved, with the electronic properties of the substituents on the quinoline N-oxide appearing to be more influential than steric effects. mdpi.com Electron-withdrawing groups (EWGs) on the quinoline N-oxide generally lead to better yields than electron-donating groups (EDGs). mdpi.com The proposed mechanism involves a double C-H activation process. mdpi.com Similarly, rhodium(III)-catalyzed regioselective C8-alkylation of quinoline N-oxides has been reported, utilizing the N-oxide as a traceless directing group. researchgate.net In some cases, the addition of specific reagents like silver salts is necessary to reoxidize the catalyst and ensure catalytic turnover. mdpi.com

The choice of the halogenating agent and reaction conditions can also dictate the position of halogenation on the quinoline ring. For example, a metal-free protocol using trihaloisocyanuric acids allows for the C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org

Kinetic and Thermodynamic Control in Quinoline Formation

The final product distribution in chemical reactions can often be governed by either kinetic or thermodynamic control. dalalinstitute.comwikipedia.org In a kinetically controlled reaction, the product that is formed fastest predominates, which is usually the one with the lower activation energy. libretexts.org In a thermodynamically controlled reaction, the most stable product is the major one, and this is favored by conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times. wikipedia.orglibretexts.org

In the context of quinoline synthesis, the regiochemistry of certain reactions can be influenced by these principles. For example, in the sulfonation of naphthalene, a related aromatic system, the position of substitution can be controlled by temperature. At lower temperatures, the kinetically favored 1-sulfonic acid is the major product, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid predominates. thecatalyst.org While specific studies on the kinetic versus thermodynamic control in the formation of 5-Bromo-6-fluoro-2-methylquinoline are not detailed in the provided results, the principles are broadly applicable to quinoline chemistry. For instance, in the Doebner-von Miller reaction, it has been proposed that the 1,4-addition of aniline to the α,β-unsaturated carbonyl is a plausible pathway, which can be seen as a kinetically driven process, while other pathways might lead to a more thermodynamically stable product under different conditions. acs.org

| Control Type | Favored Product | Reaction Conditions |

| Kinetic Control | Product with the lowest activation energy (forms fastest). libretexts.org | Lower temperatures, shorter reaction times. wikipedia.org |

| Thermodynamic Control | The most stable product. libretexts.org | Higher temperatures, longer reaction times (allows for equilibrium). wikipedia.org |

Mechanistic Studies of Halogenation Reactions

The introduction of halogen atoms onto the quinoline ring is a key transformation for modifying its properties. The mechanism of these halogenation reactions can proceed through different pathways.

Radical and Ionic Pathways in C–H Halogenation

Halogenation of aromatic systems like quinoline can occur via either radical or ionic (electrophilic) pathways. nih.gov

Radical Halogenation: This pathway involves the formation of a halogen radical, which then abstracts a hydrogen atom from the substrate to form a substrate radical. This radical then reacts with a halogen molecule to form the halogenated product and another halogen radical, propagating the chain reaction. The reactivity and selectivity of radical halogenation depend on the halogen. For instance, chlorine radicals are generally more reactive and less selective than bromine radicals. masterorganicchemistry.commasterorganicchemistry.com

Ionic (Electrophilic) Halogenation: In this mechanism, an electrophilic halogen species (e.g., "X+") attacks the electron-rich aromatic ring. frontiersin.org This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the halogenated product. Many enzymatic halogenations proceed through an electrophilic mechanism. nih.gov Metal-free halogenation of quinolines using N-halosuccinimides (NCS, NBS, NIS) often proceeds through an electrophilic pathway. rsc.org

Influence of Substrate Electron Density on Reaction Selectivity

The electron density of the quinoline ring and its substituents significantly influences the regioselectivity of halogenation reactions. In electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions on the ring that are most electron-rich.

The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly the pyridine (B92270) ring. However, the benzene (B151609) ring is generally more susceptible to electrophilic substitution. The presence of other substituents further modulates this reactivity. For instance, in 8-substituted quinolines, the C5 position can be selectively halogenated under certain conditions. rsc.orgrsc.org

Reaction Pathways in Derivatization (e.g., Cross-Couplings)

The derivatization of 5-Bromo-6-fluoro-2-methylquinoline is predominantly achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 5-position. These transformations are fundamental in medicinal chemistry and materials science for creating novel molecular architectures. While specific mechanistic studies on 5-Bromo-6-fluoro-2-methylquinoline are not extensively detailed in the current body of literature, the reaction pathways can be reliably inferred from well-established mechanisms of similar reactions involving other halogenated quinolines and aromatic systems. The primary cross-coupling reactions utilized for the derivatization of this scaffold include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), or migratory insertion (for Heck), and reductive elimination. The presence of the fluorine atom at the 6-position can influence the electronic properties of the quinoline ring, which may, in turn, affect the kinetics of the catalytic cycle. Specifically, the electron-withdrawing nature of fluorine can impact the rate of reductive elimination from the palladium(II) intermediate. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the case of 5-Bromo-6-fluoro-2-methylquinoline, reaction with various aryl or vinylboronic acids (or their corresponding boronate esters) in the presence of a palladium catalyst and a base yields the respective 5-substituted-6-fluoro-2-methylquinoline derivatives.

The widely accepted catalytic cycle proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-Bromo-6-fluoro-2-methylquinoline, forming a square planar Pd(II) complex.

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex, with the concomitant displacement of the halide.

Reductive Elimination: The two organic groups on the palladium center couple, and the resulting product is eliminated, regenerating the catalytically active Pd(0) species.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent system. For the derivatization of bromo-substituted nitrogen heterocycles like 5-Bromo-6-fluoro-2-methylquinoline, a variety of conditions have been proven effective, as illustrated in the table below.

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 80 | Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

This table presents typical conditions derived from studies on analogous bromo-pyridines and other N-heterocycles, which are applicable to 5-Bromo-6-fluoro-2-methylquinoline.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted quinolines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: This cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex from the palladium cycle.

Copper-free Sonogashira protocols have also been developed, where the amine base is believed to facilitate the formation of a palladium-acetylide complex directly. The reaction conditions for the Sonogashira coupling of 5-Bromo-6-fluoro-2-methylquinoline with various alkynes can be extrapolated from studies on similar bromo-fluoro aromatic compounds. soton.ac.uk

Interactive Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Aromatics

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-50 | Good to Excellent |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 60-80 | Good |

| Pd(OAc)₂ | - | Pyrrolidine | Acetonitrile (B52724) | 80 | Moderate to Good |

This table summarizes common conditions for Sonogashira coupling of bromo-aromatic substrates, providing a framework for the derivatization of 5-Bromo-6-fluoro-2-methylquinoline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. tandfonline.com For 5-Bromo-6-fluoro-2-methylquinoline, this would typically involve reaction with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl substituent at the 5-position.

The catalytic cycle of the Heck reaction differs slightly from the Suzuki and Sonogashira couplings:

Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of the quinoline.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

Reductive Elimination: The hydrido-palladium complex eliminates H-Br with the assistance of a base, regenerating the Pd(0) catalyst.

The regioselectivity of the Heck reaction is a critical aspect, and it is often influenced by steric and electronic factors of both the aryl halide and the alkene. libretexts.org

Interactive Table 3: General Conditions for Heck Reaction of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF | 100-120 | Moderate to Good |

| PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80-100 | Good |

| Pd(dba)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 110-130 | Good to Excellent |

This table provides an overview of common conditions for the Heck reaction with bromo-heterocyclic compounds, which can be adapted for 5-Bromo-6-fluoro-2-methylquinoline.

In all these cross-coupling reactions, the presence of the fluoro group at the 6-position is expected to influence the reactivity of the C-Br bond at the 5-position through its inductive electron-withdrawing effect. This can make the aryl-halide bond more susceptible to oxidative addition. However, it can also impact the subsequent steps of the catalytic cycle. Undesired side reactions, such as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, have been observed in palladium-catalyzed cross-couplings of fluorinated aryl halides, particularly when water is present in the reaction medium. elsevierpure.comresearchgate.net Careful optimization of the reaction conditions, including the choice of ligand and base, is therefore crucial to favor the desired cross-coupling pathway over competing processes.

Spectroscopic Characterization for Structural and Electronic Insight into 5 Bromo 6 Fluoro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 5-Bromo-6-fluoro-2-methylquinoline can be achieved.

It is important to note that while 5-Bromo-6-fluoro-2-methylquinoline is a known compound, publicly available, experimentally determined NMR spectral data is limited. The data presented herein are predicted values based on established principles of NMR spectroscopy and analysis of structurally related quinoline (B57606) derivatives.

¹H NMR Spectral Analysis for Proton Environment and Coupling

The ¹H NMR spectrum of 5-Bromo-6-fluoro-2-methylquinoline is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The substitution pattern on the quinoline ring significantly influences the chemical shifts (δ) and coupling constants (J).

The methyl group protons at the C2 position are anticipated to appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. The aromatic protons will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm.

The proton at C3 (H-3) is expected to be a doublet due to coupling with the proton at C4 (H-4). The H-4 proton, in turn, will likely appear as a doublet. The proton at C7 (H-7) is expected to be a doublet due to coupling with the fluorine atom at C6, and the proton at C8 (H-8) should appear as a doublet of doublets, coupling to both H-7 and the fluorine at C6. The fluorine atom at C6 will cause a downfield shift for the adjacent protons, H-5 and H-7. The bromine atom at C5 will further deshield the H-4 proton.

Predicted ¹H NMR Data for 5-Bromo-6-fluoro-2-methylquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 2.65 | s | - |

| H-3 | 7.35 | d | J(H3-H4) = 8.5 |

| H-4 | 8.10 | d | J(H4-H3) = 8.5 |

| H-7 | 7.60 | d | J(H7-F6) = 9.0 |

| H-8 | 7.95 | dd | J(H8-H7) = 8.8, J(H8-F6) = 5.0 |

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 5-Bromo-6-fluoro-2-methylquinoline are influenced by the electronegativity of the substituents (bromine and fluorine) and the nitrogen atom in the quinoline ring.

The carbon of the methyl group (C-2') will be found in the upfield region. The carbon atoms directly bonded to the electronegative fluorine (C-6) and bromine (C-5) atoms are expected to show significant shifts. The C-6 carbon will experience a large downfield shift due to the deshielding effect of the fluorine atom, and the signal will appear as a doublet due to one-bond C-F coupling. The C-5 carbon, attached to bromine, will also be shifted downfield. The quaternary carbons (C-4a, C-8a) will generally show weaker signals compared to the protonated carbons.

Predicted ¹³C NMR Data for 5-Bromo-6-fluoro-2-methylquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 24.5 |

| C-2 | 158.0 |

| C-3 | 122.5 |

| C-4 | 136.0 |

| C-4a | 128.0 |

| C-5 | 118.0 (d, J(C5-F6) ≈ 20 Hz) |

| C-6 | 159.0 (d, J(C6-F6) ≈ 250 Hz) |

| C-7 | 115.0 (d, J(C7-F6) ≈ 25 Hz) |

| C-8 | 129.0 |

| C-8a | 147.0 |

d = doublet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structure Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, a cross-peak between the signals of H-3 and H-4 would confirm their connectivity. Similarly, correlations between the aromatic protons on the benzene (B151609) ring portion would help in their assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the carbon signals for C-3, C-4, C-7, C-8, and the methyl carbon based on their attached protons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Analysis of Electronic Transitions (π→π* and n→π*)

The UV-Vis spectrum of 5-Bromo-6-fluoro-2-methylquinoline is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the quinoline ring system.

π→π Transitions:* These are typically high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline and its derivatives, multiple π→π* bands are observed. These are often referred to as the β, p, and α-bands (in the Platt notation) or ¹Lₐ, ¹Bₐ, and ¹Lₑ bands (in the Kasha-Pekker notation). These transitions are expected in the range of 200-350 nm.

n→π Transitions:* These are lower-energy, lower-intensity transitions that involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is often observed as a shoulder on the low-energy side of the π→π* bands, typically above 300 nm. The presence of halogen substituents can influence the position and intensity of these transitions.

Solvatochromic Effects on Absorption Maxima

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. This effect can provide insights into the nature of the electronic transition and the change in dipole moment of the molecule upon excitation.

For 5-Bromo-6-fluoro-2-methylquinoline, the following effects might be observed:

π→π Transitions:* The position of these bands can show a slight red shift (bathochromic shift) or blue shift (hypsochromic shift) with increasing solvent polarity, depending on the relative stabilization of the ground and excited states.

n→π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because polar, protic solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, thus increasing the energy required for the n→π* transition.

Studying the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile (B52724), methanol) would allow for the characterization of these solvatochromic shifts and provide a deeper understanding of the electronic structure of 5-Bromo-6-fluoro-2-methylquinoline.

Influence of Halogen Substituents on Electronic Absorption

The electronic absorption spectra of quinoline and its derivatives are characterized by π → π* transitions. The introduction of halogen substituents, such as bromine and fluorine, at the 5- and 6-positions of the 2-methylquinoline (B7769805) core is expected to modulate these transitions. Generally, halogenation can lead to a bathochromic (red) shift in the absorption maxima. nih.gov This is attributed to the inductive and resonance effects of the halogens. The electron-withdrawing inductive effect of halogens can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nist.gov The extent of this shift depends on the nature and position of the halogen. For instance, studies on other halogenated organic compounds have shown that the substitution of different halogens significantly influences the electronic structure. nist.gov However, without experimental or computational data for 5-Bromo-6-fluoro-2-methylquinoline, the precise absorption wavelengths and the magnitude of the spectral shifts remain speculative.

Photoluminescence Spectroscopy

Fluorescence Emission Characteristics (Emission Wavelengths, Quantum Yield, Stokes Shift)

The fluorescence properties of quinoline derivatives are highly sensitive to substitution patterns. sigmaaldrich.com Generally, quinolines can exhibit fluorescence, and the emission wavelength, quantum yield, and Stokes shift are key parameters in characterizing their photophysical behavior. uni.luthermofisher.com The introduction of a methyl group at the 2-position and halogen atoms at the 5- and 6-positions would be expected to alter these properties compared to the parent quinoline molecule. For example, protonation has been shown to enhance fluorescence and induce a red-shift in the emission of quinolines. biosynth.com However, specific values for the emission wavelengths, fluorescence quantum yield, and Stokes shift for 5-Bromo-6-fluoro-2-methylquinoline are not documented in the available literature.

Phosphorescence Properties and Lifetime Measurements

The presence of a heavy atom like bromine in 5-Bromo-6-fluoro-2-methylquinoline suggests the potential for observable phosphorescence. The heavy-atom effect is known to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, thereby increasing the likelihood of phosphorescence. Studies on phenoxazine-quinoline conjugates have demonstrated that the presence of heavy halogens like bromine can lead to a high phosphorescence quantum yield and a decrease in the phosphorescence lifetime. keyorganics.netbiosynth.com Room-temperature phosphorescence (RTP) has been observed in some quinoline-based systems. keyorganics.netbiosynth.comglpbio.com Despite these general principles, no specific experimental data on the phosphorescence properties or lifetime measurements for 5-Bromo-6-fluoro-2-methylquinoline have been reported.

Effect of Substituents and Solvent Polarity on Photophysical Properties

The photophysical properties of quinoline derivatives are known to be significantly influenced by both the nature of the substituents and the polarity of the solvent. nih.govbldpharm.com Electron-withdrawing groups and changes in solvent polarity can lead to noticeable shifts in absorption and emission spectra. nih.govbldpharm.com For a molecule like 5-Bromo-6-fluoro-2-methylquinoline, the interplay between the electron-donating methyl group and the electron-withdrawing halogen substituents would likely result in complex solvatochromic behavior. However, without experimental studies, it is not possible to provide a quantitative description of these effects for this specific compound.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Ionization Energies and Orbital Assignments

Photoelectron spectroscopy is a powerful technique for determining the ionization energies of a molecule, providing direct insight into its electronic structure and orbital energies. Studies on quinoline and isoquinoline (B145761) have determined their adiabatic ionization energies. Furthermore, the effects of substituents on the photoelectron spectra of quinoline derivatives have been investigated, showing a correlation between nitrogen lone-pair ionization energies and basicity. While time-resolved photoelectron spectroscopy has been used to study the electronic relaxation dynamics of other bromo-substituted heterocyclic compounds like 5-bromouracil, there is no available photoelectron spectroscopy data for 5-Bromo-6-fluoro-2-methylquinoline. Therefore, its ionization energies and specific orbital assignments remain undetermined.

Substituent Effects on Electronic Structure

The electronic structure of the quinoline ring system is significantly influenced by the nature and position of its substituents. In 5-Bromo-6-fluoro-2-methylquinoline, the interplay between the electron-donating methyl group and the electron-withdrawing halogen atoms (bromo and fluoro) modulates the electron density distribution across the aromatic rings.

The synthesis of 5-Bromo-6-fluoro-2-methylquinoline is achieved through the bromination of 6-fluoro-2-methylquinoline. acs.orgnih.gov This reaction is an electrophilic aromatic substitution, and the regioselectivity of this reaction provides insight into the electronic effects of the existing substituents. The complexation of aluminum chloride (AlCl₃) with the quinoline nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack. acs.orgnih.gov This directs the incoming electrophile (bromine) to the benzene ring. The existing fluoro and methyl groups on the benzene ring then influence the final position of bromination. The formation of 5-bromo-6-fluoro-2-methylquinoline as the major product indicates that the C-5 position is the most activated site for electrophilic attack under these reaction conditions. acs.orgnih.gov

The presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating methyl group at the 2-position creates a specific electronic environment. While the methyl group increases the electron density of the ring system, the highly electronegative fluorine atom withdraws electron density via the inductive effect. This complex interaction of substituent effects is crucial for the compound's reactivity and its utility as a precursor in further chemical transformations. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. While specific experimental IR data for 5-Bromo-6-fluoro-2-methylquinoline is not extensively detailed in the available literature, the expected characteristic absorption bands can be inferred from the known spectra of quinoline and its substituted derivatives.

The IR spectrum of a substituted quinoline, such as 5-Bromo-6-fluoro-2-methylquinoline, would be expected to exhibit several key absorption bands. These would include:

C-H stretching vibrations of the aromatic rings and the methyl group, typically appearing in the region of 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ respectively.

C=C and C=N stretching vibrations within the quinoline ring system, which are expected in the 1650-1450 cm⁻¹ range. The exact positions of these bands would be influenced by the electronic effects of the bromo, fluoro, and methyl substituents.

C-F stretching vibration , which is typically strong and found in the 1400-1000 cm⁻¹ region.

C-Br stretching vibration , which usually appears at lower wavenumbers, in the 700-500 cm⁻¹ range.

Out-of-plane C-H bending vibrations of the substituted aromatic rings, which are characteristic of the substitution pattern and appear in the 900-650 cm⁻¹ region.

The table below summarizes the general regions for the expected IR absorption bands for 5-Bromo-6-fluoro-2-methylquinoline based on the analysis of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2980 - 2850 |

| C=C/C=N (Quinoline Ring) | Stretching | 1650 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 650 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For 5-Bromo-6-fluoro-2-methylquinoline, HRMS would confirm its molecular formula as C₁₀H₇BrFN. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units.

While specific experimental fragmentation data for 5-Bromo-6-fluoro-2-methylquinoline is not detailed in the primary literature, general fragmentation pathways for quinoline and its derivatives have been studied. The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a bromine radical (•Br) : This would lead to a significant fragment ion at [M-Br]⁺.

Loss of a hydrogen cyanide (HCN) molecule : This is a characteristic fragmentation pathway for quinoline and its derivatives, resulting from the cleavage of the pyridine ring.

Loss of a methyl radical (•CH₃) : This would produce a fragment ion at [M-CH₃]⁺.

Sequential loss of multiple small molecules or radicals : A combination of the above fragmentation steps can also be expected.

The predicted mass spectral data for adducts of 5-Bromo-6-fluoro-2-methylquinoline are available in public databases. These predictions can be a useful guide for interpreting experimental mass spectra.

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.98188 |

| [M+Na]⁺ | 261.96382 |

| [M-H]⁻ | 237.96732 |

| [M+NH₄]⁺ | 257.00842 |

| [M+K]⁺ | 277.93776 |

| [M]⁺ | 238.97405 |

Data from PubChemLite.

Advanced Research Directions and Potential Applications of Halogenated Quinolines in Chemical Sciences

Quinoline (B57606) Scaffolds in Catalysis

The inherent features of the quinoline ring system, such as its rigidity, aromaticity, and the presence of a nitrogen atom, make it an excellent building block for the design of ligands and catalysts. The introduction of halogens can further modulate the electronic and steric properties, leading to enhanced catalytic activity and selectivity.

Design and Synthesis of Quinoline-Based Ligands for Transition Metal Catalysis

Quinoline-based ligands have been extensively employed in transition metal catalysis due to their strong coordination ability with metal centers. nih.gov The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profile of its derivatives. researchgate.net The synthesis of these ligands often involves multi-step procedures to introduce desired functionalities and chiral centers. thieme-connect.com

A notable example is the synthesis of tri(quinolin-8-yl)-λ³-stibane (SbQ₃) and di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph), which serve as multidentate ligands for platinum complexes. nih.govacs.org These antimony-based quinoline ligands have demonstrated potential in modulating the redox properties of the metal center. nih.govacs.org The synthesis of these ligands is achieved by reacting 8-lithio-quinoline with either SbCl₃ or SbPhCl₂. nih.govacs.org

| Ligand | Precursors | Significance |

| tri(quinolin-8-yl)-λ³-stibane (SbQ₃) | 8-lithio-quinoline, SbCl₃ | Tetradentate ligand for platinum complexes. nih.govacs.org |

| di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph) | 8-lithio-quinoline, SbPhCl₂ | Tridentate ligand for platinum complexes. nih.govacs.org |

| Quinoline Schiff base metal complexes | Quinoline derivatives, amines | Versatile applications in catalysis and biological fields. nih.gov |

Asymmetric Catalysis using Chiral Quinoline Ligands

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. thieme-connect.com Quinoline-containing chiral ligands have emerged as a significant class of ligands for a wide array of asymmetric transformations. thieme-connect.comthieme-connect.com These ligands can be broadly categorized into several types, including Schiff bases, oxazolinyl-quinolines, and P,N-ligands. thieme-connect.com

Chiral quinoline-based ligands have been successfully applied in various asymmetric reactions, such as carbon-carbon bond formations, allylic reactions, and cycloadditions. thieme-connect.comthieme-connect.com For instance, chiral N,N'-dioxide/Sc(III)-ketone complexes derived from quinolines have been utilized as temporary photocatalysts in enantioselective radical additions to ketones. acs.org This approach has proven effective for synthesizing a range of chiral tertiary alcohols with high yields and enantioselectivities. acs.orgscu.edu.cn The design of these chiral ligands often focuses on creating a well-defined three-dimensional structure that can effectively control the stereochemical outcome of the reaction. acs.org

| Chiral Ligand Type | Example Application | Key Features |

| Chiral N,N'-dioxide/Sc(III) | Enantioselective radical addition to ketones. acs.org | In situ formation of a temporary photocatalyst. acs.org |

| Chiral Schiff base ligands | 1,3-dipolar cycloaddition and Diels-Alder reactions. thieme-connect.com | Readily prepared by condensation of aldehydes or ketones with chiral amines. thieme-connect.com |

| Chiral oxazolinylquinoline ligands | Asymmetric synthesis. thieme-connect.com | Synthesized from 2-cyanoquinoline and chiral amino alcohols. thieme-connect.com |

Photoredox Catalysis and Atom Transfer Radical Addition

Photoredox catalysis has gained significant traction as a powerful tool for organic synthesis, allowing for the activation of stable chemical bonds under mild conditions. scu.edu.cn Quinoline derivatives have found application in this area, particularly in atom transfer radical addition (ATRA) reactions. Copper(II) complexes of quinoline-based ligands have been shown to be effective catalysts for the ATRA of alkyl halides to alkenes under white light irradiation. rsc.org This method allows for the formation of addition products in excellent yields with high regio- and stereoselectivity. rsc.org

The mechanism of these reactions often involves the photo-induced reduction of the Cu(II) complex to an active Cu(I) species, which then participates in the radical chain process. rsc.org Furthermore, iridium-based photocatalysts have been employed for the intermolecular ATRA of haloalkanes to olefins, demonstrating broad scope and high efficiency. nih.gov Gold-catalyzed photoredox systems have also been developed for the formal bromine atom transfer radical addition of nonactivated bromoalkanes. nih.gov

Ligand-Controlled Regiodivergent Hydroboration

The selective hydroboration of N-heteroarenes, including quinolines, is a valuable transformation in organic synthesis. Ligand design plays a crucial role in controlling the regioselectivity of these reactions. Manganese-catalyzed hydroboration of quinolines has demonstrated ligand-controlled regiodivergence, affording either 1,2- or 1,4-hydroboration products depending on the nature of the pincer ligand. chinesechemsoc.org For instance, a 1-methylimidazole-based pincer Mn complex favors 1,4-selectivity, while a pyridine-based NNP-pincer Mn catalyst leads to the 1,2-product. chinesechemsoc.org

Similarly, nickel-catalyzed trans-hydroboration of internal alkynes has shown that the regioselectivity can be switched by employing different nitrogen or phosphine (B1218219) ligands. rsc.org Recent advancements have also showcased a dearomative hydroboration of quinolines using phosphine-ligated borane (B79455) complexes, where the regioselectivity between vicinal 5,6- and conjugate 5,8-hydroboration is controlled by the phosphine ligand. nih.govnih.gov

| Catalyst System | Substrate | Regioselectivity Control | Products |

| Amido–manganese catalysts | Quinolines | Pincer ligand (1-methylimidazole vs. pyridine-based). chinesechemsoc.org | 1,4- or 1,2-hydroboration products. chinesechemsoc.org |

| Phosphine-ligated borane complexes | Quinolines | Phosphine ligand modification. nih.govnih.gov | Vicinal 5,6- or conjugate 5,8-hydroborated products. nih.govnih.gov |

| Nickel with nitrogen or phosphine ligands | Internal alkynes | Ligand type (terpyridine vs. Xantphos). rsc.org | α- or β-regioselective trans-hydroboration. rsc.org |

Metal-Free Catalysis and Organocatalysis

While transition metal catalysis is powerful, the development of metal-free catalytic systems is highly desirable from an environmental and economic perspective. mdpi.comacs.org Quinoline N-oxides have been utilized in metal-free C8–H functionalization reactions with ynamides, proceeding through a Brønsted acid-catalyzed intramolecular Friedel–Crafts-type reaction. rsc.org

Furthermore, metal-free electrocatalytic methods have been developed for the synthesis of fused tricyclic quinoline derivatives through a [4 + 2] annulation. acs.orgnih.gov This approach relies on an iodide-mediated electro-oxidation of secondary amines to generate imine intermediates, which then undergo cycloaddition. nih.gov Organocatalytic methods, such as the use of 4,6-dihydoxysalicylic acid, have also been employed for the synthesis of quinazoline (B50416) derivatives from 2-aminobenzylamines. mdpi.com These metal-free strategies offer a sustainable alternative for the synthesis of complex quinoline-based molecules. acs.org

Quinoline Derivatives in Advanced Materials and Optoelectronic Devices

The unique photophysical and electronic properties of quinoline derivatives make them promising candidates for applications in advanced materials and optoelectronic devices. researchgate.net Their electron-deficient nature makes them suitable as acceptor moieties in donor-acceptor systems, which are crucial for intramolecular charge transfer. researchgate.net

Development of Fluorescent Probes and Luminescent Materials

The inherent structural characteristics of the quinoline ring system, such as its rigidity and potential for high quantum yield, make it an excellent fluorophore. nih.gov The introduction of halogen atoms like bromine and fluorine can further modulate the photophysical properties of these molecules. While direct studies on the fluorescent or luminescent properties of 5-Bromo-6-fluoro-2-methylquinoline are not extensively documented in current literature, the principles governing related compounds offer significant insights.

Quinoline derivatives are actively being explored as fluorescent sensors for metal ions. nih.gov The nitrogen atom in the quinoline ring can act as a binding site for metal ions, and this interaction can lead to a detectable change in the fluorescence of the molecule, either through enhancement or quenching. nih.gov It is plausible that 5-Bromo-6-fluoro-2-methylquinoline could be functionalized to create selective and sensitive fluorescent probes.

Furthermore, the development of coordination polymers using quinoline-based ligands has shown promise in creating photoluminescent materials. sigmaaldrich.com The specific electronic effects of the bromo and fluoro substituents on the quinoline core of 5-Bromo-6-fluoro-2-methylquinoline could influence the emission properties of such polymers.

Applications in Organic Solar Cells and Organic Light-Emitting Diodes

The field of organic electronics often utilizes molecules with tailored electronic properties for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Halogenated quinolines, due to their tunable energy levels, are potential candidates for these applications. The electron-withdrawing nature of the fluorine atom and the heavy atom effect of bromine in 5-Bromo-6-fluoro-2-methylquinoline could influence its frontier molecular orbital energies (HOMO and LUMO), which are critical parameters for charge transport and recombination in OSCs and OLEDs.

While specific research on the application of 5-Bromo-6-fluoro-2-methylquinoline in these devices is not yet available, the general interest in quinoline derivatives for organic electronics suggests a potential avenue for future investigation.

Computational Design and Optimization for Specific Chemical Properties

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules like 5-Bromo-6-fluoro-2-methylquinoline, even before their synthesis and experimental characterization.

Rational Design of Quinoline Derivatives with Tuned Electronic Characteristics

Density Functional Theory (DFT) calculations are a common method used to predict the electronic properties of organic molecules. ossila.com For 5-Bromo-6-fluoro-2-methylquinoline, DFT could be employed to calculate its molecular orbital energies, electron density distribution, and dipole moment. This information is crucial for understanding its potential reactivity and for designing derivatives with specific electronic characteristics for various applications. For instance, by computationally screening different substituent patterns on the quinoline core, it is possible to identify derivatives with optimized properties for use as, for example, electron transport materials or emitters in OLEDs.

Computational Prediction of Molecular Interactions for Mechanistic Understanding

Molecular docking and molecular dynamics simulations are invaluable computational techniques for predicting how a molecule might interact with a biological target or other molecules. uni.lusigmaaldrich.comalfa-chemistry.com These methods can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize a complex. uni.lualfa-chemistry.com While no specific molecular interaction studies have been published for 5-Bromo-6-fluoro-2-methylquinoline, these computational approaches could be used to explore its potential as an inhibitor of a particular enzyme or as a building block for self-assembling materials. The predicted binding energies and interaction modes can guide the experimental validation of the designed molecules. uni.lu